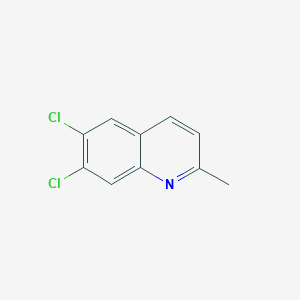

6,7-Dichloro-2-methylquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNNEGCJICWPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374225 | |

| Record name | 6,7-Dichloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71063-12-2 | |

| Record name | 6,7-Dichloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71063-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 2 Methylquinoline and Its Derivatives

Established Synthetic Pathways for 6,7-Dichloro-2-methylquinoline

The construction of the quinoline (B57606) ring system is a well-established field in organic chemistry, with several classical methods dating back to the 19th century. These protocols can be adapted to produce this compound by selecting the appropriately substituted aniline (B41778) precursor.

Classical Synthesis Protocols

Two of the most prominent classical methods for quinoline synthesis are the Doebner-von Miller reaction and the Combes synthesis. Both methods rely on the acid-catalyzed cyclization of anilines with carbonyl-containing compounds. To synthesize this compound, the required starting material is 3,4-dichloroaniline.

The Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds. mdpi.com For the preparation of a 2-methylquinoline (B7769805) derivative, crotonaldehyde (B89634) is a suitable α,β-unsaturated aldehyde. Alternatively, the unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of acetaldehyde. appchemical.com The reaction is catalyzed by strong Brønsted acids (like hydrochloric or sulfuric acid) or Lewis acids (such as tin tetrachloride or scandium(III) triflate). mdpi.com The proposed mechanism involves an initial Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.

The Combes Quinoline Synthesis : The Combes synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgucsb.edu To obtain a 2-methylquinoline, acetylacetone (B45752) (pentane-2,4-dione) is the ideal β-diketone. The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the ketone's carbonyl groups. Subsequent acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration, yields the final quinoline product. wikipedia.org

Literature-Reported Methods for Preparation

While the classical methods provide a theoretical foundation, specific literature procedures offer practical insights into the synthesis of chlorinated quinaldines. A notable example is the improved Doebner-Miller synthesis of the closely related 7-chloro-2-methylquinoline (B49615) (7-chloroquinaldine), which can be adapted for the 6,7-dichloro analogue.

An improved process for the Doebner-Miller synthesis of 7-chloroquinaldine from m-chloroaniline and crotonaldehyde utilizes tetrachloro-1,4-quinone as an oxidant. google.com This method enhances the yield and simplifies product isolation by avoiding the need to form a zinc chloride complex. googleapis.com The reaction is typically run in a C2-C4 alcohol, such as 2-butanol, acidified with HCl gas at temperatures between 75-110 °C. google.com A slow addition of crotonaldehyde is crucial for improving the yield.

A more general Skraup reaction, which uses glycerol (B35011) as the three-carbon source, has been reported for the synthesis of the parent 6,7-dichloroquinoline (B1590884) ring system from 3,4-dichloroaniline. However, this method can lead to a mixture of regioisomers (5,6- and 6,7-dichloroquinolines), which requires subsequent purification. chemicalbook.com

Derivatization Strategies and Functionalization Reactions

The this compound scaffold offers multiple sites for further chemical modification. The two chlorine atoms on the carbocyclic ring are susceptible to nucleophilic substitution, while the 2-methyl group provides a handle for condensation and annulation reactions.

Regioselective Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing halogenated quinolines. In this compound, the primary challenge is achieving regioselectivity—that is, selectively replacing one chlorine atom over the other. wikipedia.org The reactivity of the C6 and C7 positions is governed by the electronic effects of the fused pyridine (B92270) ring and the substituents. The electron-withdrawing nature of the quinoline nitrogen atom deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to the nitrogen's influence on the ring system.

The principles of regioselectivity in dihalo-N-heterocycles have been studied extensively in analogous systems like 2,4-dichloroquinazolines. nih.govlassbio.com.brmdpi.com In these cases, substitution occurs preferentially at the C4 position. mdpi.com Theoretical studies using Density Functional Theory (DFT) reveal that the carbon atom at the more reactive position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) and that the activation energy for nucleophilic attack at this site is lower. nih.govlassbio.com.br For this compound, a similar analysis of the electronic landscape would be required to predict whether the C6 or C7 position is more susceptible to nucleophilic attack. The outcome would depend on the specific nucleophile and reaction conditions employed. mdpi.comresearchgate.netresearchgate.net

This coordination can also create a differential electronic effect between the C6 and C7 positions, potentially enhancing the inherent regioselectivity or even reversing it. For instance, Lewis acid-mediated regioselective hydrofunctionalization and ring-opening reactions have been documented for other heterocyclic systems. organic-chemistry.orgnih.gov While specific studies on the Lewis acid-mediated nucleophilic substitution of this compound are not prevalent, the principle is well-established. Catalysts like copper(II) triflate or zinc-based Lewis acids could potentially be used to direct incoming nucleophiles to either the C6 or C7 position with greater control. organic-chemistry.orgrsc.org

Annulation Reactions Involving 2-Methylquinolines

The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom, making its protons acidic and enabling it to participate in a variety of carbon-carbon bond-forming reactions, including annulation (ring-forming) reactions. mdpi.comtdl.orgmdpi.com

A metal-free, tandem cyclization strategy has been developed for the synthesis of complex quinoline derivatives starting from 2-methylquinolines and 2-styrylanilines. This reaction proceeds through the functionalization of the C(sp³)–H bonds of the methyl group. The process involves an initial reaction to form an enamine tautomer of the 2-methylquinoline, which then partakes in a cyclization cascade. Notably, this reaction works efficiently with 2-methylquinolines bearing electron-withdrawing substituents, such as chloro groups, on the aromatic ring, often providing higher yields than with electron-donating groups.

The table below summarizes the results for the reaction of various substituted 2-methylquinolines with (E)-2-(4-methoxystyryl)aniline, demonstrating the viability of this annulation strategy for chloro-substituted substrates.

| Entry | 2-Methylquinoline Substrate (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 5j | 75 |

| 2 | 6-F | 5k | 81 |

| 3 | 6-Cl | 5l | 78 |

| 4 | 7-Cl | 5m | 76 |

| 5 | 6-MeO | 5n | 42 |

Reaction Conditions: 2-methylquinoline (0.3 mmol), (E)-2-(4-methoxystyryl)aniline (0.54 mmol), I₂ (0.2 equiv), TBHP (3 equiv), CH₃COOH (1 equiv), in DMSO (1.5 mL) at 120 °C.

Catalyst-Free and Solvent-Free Approaches

In the pursuit of greener and more efficient chemical syntheses, catalyst-free and solvent-free approaches for the formation of quinoline derivatives have garnered considerable attention. researchgate.netrsc.org These methods often lead to higher yields, reduced reaction times, and simplified purification processes. organic-chemistry.org While a direct catalyst-free and solvent-free synthesis of the parent this compound is not extensively documented, a notable example of this approach is the [5+1] annulation reaction between 2-methylquinolines and diynones to produce 2-arylated quinolines. rsc.orgnih.govrsc.org

This methodology was successfully applied to this compound, which reacted with 1,3-diphenylprop-2-yn-1-one to afford the corresponding 4-(6,7-dichloro-2-quinolyl)phenol derivative in a 73% yield when conducted in chlorobenzene (B131634) as the solvent. rsc.org Although this specific example utilized a solvent, the broader study demonstrated the feasibility of this reaction under solvent-free conditions for other substrates, highlighting the potential for a completely solventless system. rsc.orgnih.govrsc.org The reactions proceeded smoothly for a range of 2-methylquinolines bearing both electron-donating and electron-withdrawing groups. rsc.orgnih.gov

General strategies for solvent-free quinoline synthesis often employ microwave irradiation in conjunction with solid-supported catalysts or reagents. rsc.org For instance, the Friedländer synthesis, a cornerstone of quinoline preparation, has been adapted to solvent-free conditions using various catalysts. alfa-chemistry.comnih.gov

[5+1] Annulation Mechanisms

The [5+1] annulation reaction provides a powerful tool for the construction of six-membered rings. In the context of 2-methylquinolines, this reaction with diynones offers a novel route to complex 2-arylated quinoline structures. rsc.orgnih.govrsc.org A plausible mechanism for this catalyst-free transformation has been proposed. nih.gov

The reaction is thought to initiate with the tautomerization of the 2-methylquinoline to its enamine form. This is followed by a Michael addition of the enamine to one of the carbonyl groups of the diynone. Subsequent intramolecular cyclization and aromatization then lead to the final 4-(quinolin-2-yl)phenol (B7789039) product. nih.gov This atom-economic process demonstrates good tolerance for a variety of functional groups on both the quinoline and diynone reactants. rsc.orgnih.gov

| Reactant 1 (2-Methylquinoline Derivative) | Reactant 2 (Diynone) | Product (4-(Quinolin-2-yl)phenol Derivative) | Yield (%) | Reference |

| This compound | 1,3-Diphenylprop-2-yn-1-one | 4-(6,7-Dichloro-2-quinolyl)-2,6-diphenylphenol | 73 | rsc.org |

| 2-Methylquinoline | 1,3-Diphenylprop-2-yn-1-one | 4-(2-Quinolyl)-2,6-diphenylphenol | 89 | rsc.orgnih.gov |

| 6-Bromo-2-methylquinoline | 1,3-Diphenylprop-2-yn-1-one | 4-(6-Bromo-2-quinolyl)-2,6-diphenylphenol | 77 | rsc.orgnih.gov |

Oxidation Reactions to Quinolinedione Systems

The oxidation of the methyl group at the C-2 position of the quinoline ring is a key transformation for accessing quinoline-2-carbaldehydes, which are precursors to quinolinedione systems. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of methyl groups adjacent to nitrogen in heterocyclic compounds to the corresponding aldehydes. researchgate.netnih.govdu.ac.inresearchgate.netchemicalbook.com The 2-methyl group of a quinoline is more susceptible to this oxidation than a methyl group at the C-4 position. nih.gov

This oxidation is a critical step in the synthesis of 6,7-dichloro-5,8-quinolinedione derivatives. The resulting 6,7-dichloro-2-formyl-5,8-quinolinedione can then undergo further modifications. The general reaction involves heating the 2-methylquinoline derivative with selenium dioxide in a suitable solvent such as dioxane or xylene. researchgate.netnih.gov

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Methylquinoline derivatives | Selenium Dioxide (SeO₂) | 2-Formylquinoline derivatives | researchgate.netnih.govresearchgate.net |

| 2,4-Dimethylquinoline | Selenium Dioxide (SeO₂) | 4-Methylquinoline-2-carbaldehyde | nih.gov |

Formation of Organometallic Complexes

A specific example is the synthesis of silver(I) complexes with 4,7-dichloroquinoline. These complexes demonstrate the ability of dichloroquinolines to coordinate with metal ions. researchgate.net The synthesis typically involves the reaction of the dichloroquinoline with a silver salt in a suitable solvent. The resulting complexes can exhibit different stoichiometries and coordination geometries depending on the reaction conditions and the presence of other ligands. researchgate.net

| Quinoline Ligand | Metal Salt | Other Ligands | Resulting Complex Formulation | Reference |

| 4,7-Dichloroquinoline (DCQ) | AgNO₃ | Water | [Ag(H₂O)(DCQ)₂(μ-ONO₂)Ag(NO₃)(DCQ)₂] | researchgate.net |

| 4,7-Dichloroquinoline (DCQ) | AgNO₃ | 2,2'-Bipyridine (Bpy) | [Ag(NO₃)(DCQ)(Bpy)] | researchgate.net |

| 4,7-Dichloroquinoline (DCQ) | AgNO₃ | Triphenylphosphine (PPh₃) | [Ag(NO₃)(DCQ)(PPh₃)]₂ | researchgate.net |

Yield Optimization and Reaction Condition Analysis

Optimizing the yield and controlling the reaction conditions are crucial for the efficient synthesis of this compound and its derivatives. The Friedländer synthesis, a common method for preparing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comnih.govresearchgate.netnih.gov The yield of this reaction can be significantly influenced by the choice of catalyst, solvent, and temperature. alfa-chemistry.comnih.govresearchgate.net

For instance, the use of catalysts such as 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to produce quinolines in high yields within short reaction times. researchgate.net In the context of dichlorinated quinolines, the synthesis of 7-chloroquinoline (B30040) derivatives has been optimized under both batch and continuous flow conditions. durham.ac.uk These studies highlight the importance of reaction parameters such as reagent concentration, flow rate, and residence time in maximizing product yield. durham.ac.uk

The choice of solvent can also play a critical role. While some reactions can be performed under solvent-free conditions, in other cases, the polarity of the solvent can influence the reaction rate and yield. organic-chemistry.org For example, in the Friedländer synthesis of certain quinolines, conducting the reaction in water has been shown to be more efficient than in ethanol. organic-chemistry.org

Furthermore, the nature of the substituents on the aniline precursor can affect the outcome of the synthesis. Electron-withdrawing groups, such as chlorine atoms, can influence the reactivity of the starting materials and may require tailored reaction conditions to achieve optimal yields. nih.gov A thorough analysis of these factors is essential for the successful and efficient synthesis of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for 6,7 Dichloro 2 Methylquinoline Compounds

X-ray Diffraction Analysis for Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal, producing a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the precise coordinates of each atom can be determined.

For quinoline (B57606) derivatives, X-ray diffraction provides unambiguous confirmation of the substitution pattern and reveals subtle details about molecular geometry. yakhak.organsfoundation.org In the case of 6,7-Dichloro-2-methylquinoline, this analysis would confirm the positions of the chlorine atoms at C6 and C7, and the methyl group at C2.

Table 1: Example Crystallographic Data for a Related Chloro-Quinoline Derivative (3-bromomethyl-2-chloro-quinoline)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z | 2 |

Data sourced from a study on 3-bromomethyl-2-chloro-quinoline to illustrate typical parameters. ansfoundation.org

Vibrational Spectroscopy Applications for Structural Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful non-destructive method for identifying functional groups and providing a molecular "fingerprint". mdpi.comnih.gov These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. mdpi.com

For this compound, vibrational analysis helps assign specific spectral bands to the vibrations of its constituent parts. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental data to achieve precise assignments. nih.govnih.gov

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net The methyl (CH₃) group will exhibit symmetric and asymmetric stretching modes, usually found between 2950 and 2850 cm⁻¹. scialert.net

C=N and C=C Stretching: The quinoline ring system contains both C=N and C=C bonds, with their stretching vibrations expected in the 1650-1400 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. scialert.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are a key indicator and are typically observed as strong bands in the 800-600 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2950 - 2850 | FT-IR, FT-Raman |

| Ring C=N/C=C Stretch | 1650 - 1400 | FT-IR, FT-Raman |

| C-H In-plane Bend | 1300 - 1000 | FT-IR |

| C-H Out-of-plane Bend | 900 - 675 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR, FT-Raman |

Frequency ranges are based on typical values for substituted quinolines and aromatic halides. nih.govscialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. tsijournals.com

For this compound, ¹H NMR would provide information on the number and environment of protons. Key expected signals include:

A singlet for the methyl (CH₃) group, likely in the δ 2.5-2.8 ppm range. rsc.org

Several signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the quinoline ring. The specific chemical shifts and coupling patterns (doublets, singlets) would be dictated by the positions of the protons relative to the nitrogen atom and the two chlorine substituents.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. tsijournals.com For this compound, ten distinct signals would be expected. The carbons directly attached to the chlorine atoms (C6 and C7) would be significantly influenced, and their shifts can be predicted based on established substituent effects.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ | ~2.7 (s) | C2 | ~158 |

| H3 | ~7.2 (d) | C3 | ~122 |

| H4 | ~8.0 (d) | C4 | ~136 |

| H5 | ~8.1 (s) | C4a | ~147 |

| H8 | ~7.9 (s) | C5 | ~128 |

| C6 | ~133 | ||

| C7 | ~132 | ||

| C8 | ~129 | ||

| C8a | ~127 | ||

| -CH₃ | ~25 |

Predicted values are estimates based on data from related substituted quinolines. rsc.orgrsc.org Actual values may vary. (s = singlet, d = doublet).

Mass Spectrometry Techniques for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It is indispensable for determining the molecular weight and confirming the molecular formula of a compound. youtube.comkg.ac.rs High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure molecular mass with extremely high precision (to several decimal places), allowing for the unambiguous determination of a unique molecular formula.

For this compound (C₁₀H₇Cl₂N), the calculated exact mass is 210.9956 g/mol . An HRMS measurement yielding a value very close to this would strongly support the proposed formula. rsc.org

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern. youtube.com Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A compound with two chlorine atoms, like this compound, will therefore exhibit a distinctive cluster of peaks for the molecular ion (M):

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom).

An M+4 peak (containing two ³⁷Cl atoms).

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Table 4: Predicted Molecular Ion Cluster for this compound (C₁₀H₇Cl₂N) in Mass Spectrometry

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₁₀H₇(³⁵Cl)₂N | 210.9956 | 100% |

| [M+2]⁺ | C₁₀H₇(³⁵Cl)(³⁷Cl)N | 212.9926 | ~65% |

| [M+4]⁺ | C₁₀H₇(³⁷Cl)₂N | 214.9897 | ~10% |

The m/z values are for the monoisotopic peaks. The intensity ratio is a theoretical approximation.

Computational and Theoretical Investigations of 6,7 Dichloro 2 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. researchgate.net These calculations provide a theoretical framework for understanding the relationship between a molecule's structure and its chemical behavior. For quinoline (B57606) derivatives, methods like DFT with the B3LYP functional and various basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. researchgate.netnih.govacs.orgdergipark.org.tr Ab initio methods, like Hartree-Fock (HF), have also been applied to study related quinoline structures. researchgate.net These computational approaches allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For quinoline derivatives, this is often achieved using DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p). nih.govacs.orgdergipark.org.tr The process involves iteratively adjusting atomic coordinates to minimize the total electronic energy of the molecule until a true energy minimum is found, which is confirmed by the absence of negative (imaginary) vibrational frequencies. nih.gov

The optimized geometry provides key structural parameters. In related dichloro-substituted quinoline systems, the quinoline ring is found to be essentially planar. researchgate.net The introduction of substituents like chlorine atoms and a methyl group influences the bond lengths, bond angles, and dihedral angles of the parent quinoline structure due to steric and electronic effects.

Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Selected Theoretical Geometrical Parameters for a Related Quinoline Structure (6-Chloroquinoline) Note: Data for 6,7-Dichloro-2-methylquinoline is not explicitly available; these values for a similar structure provide context.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.37 Å |

| C3-C4 | 1.42 Å | |

| C4-C10 | 1.41 Å | |

| C9-N1 | 1.37 Å | |

| C6-Cl12 | 1.75 Å | |

| Bond Angle | C2-N1-C9 | 117.7° |

| N1-C2-C3 | 123.4° | |

| C5-C6-C7 | 121.2° | |

| Source: dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface plots color-coded regions of electrostatic potential onto the molecule's electron density surface. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral.

For quinoline derivatives, MEP analysis typically reveals that the most negative potential is localized around the nitrogen atom of the quinoline ring, making it a primary site for electrophilic interactions. mdpi.com In studies of 6,7-dichloro-5,8-quinolinedione, a related structure, negative electrostatic potential areas were also observed near the oxygen atoms of the carbonyl groups and the chlorine atoms. mdpi.com The introduction of different substituents can significantly influence the distribution and intensity of these potential minima. mdpi.com This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govacs.org

Table 2: Representative Frontier Molecular Orbital Data for a Dichloro-Substituted Aromatic System Note: Specific values for this compound are not available in the provided sources. This table illustrates typical values for related compounds.

| Parameter | Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

| Source: Synthesized from nih.govnih.gov |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from FMO energies that help to predict and understand the chemical reactivity and stability of a molecule. mdpi.comdergipark.org.tr These descriptors are calculated using DFT and provide a theoretical basis for comparing the reactivity of different compounds.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.govnih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ). nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. nih.govdergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. dergipark.org.tr

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. mdpi.com They help pinpoint which specific atoms are most likely to participate in a reaction.

These descriptors provide a comprehensive picture of the molecule's reactivity profile, complementing the insights gained from MEP and FMO analyses. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Dichloro-Chalcone Isomer Note: This data is for a related compound class and illustrates the type of information obtained.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.89 |

| Electron Affinity (A) | -ELUMO | 1.89 |

| Electronegativity (χ) | (I + A) / 2 | 4.39 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.39 |

| Chemical Hardness (η) | (I - A) / 2 | 2.50 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.85 |

| Source: nih.gov |

Bond Dissociation Energy (BDE) Analysis

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase, forming two radicals. It is a fundamental measure of bond strength. DFT calculations, such as the B3LYP method, have been shown to be effective in predicting C-H BDEs with reasonable accuracy. psu.edu

The stability of the resulting radicals is a key factor determining the BDE; lower BDE values correspond to the formation of more stable radicals. masterorganicchemistry.com Factors influencing radical stability include resonance, the nature of adjacent atoms, and hybridization. masterorganicchemistry.com For this compound, the BDEs of interest would include the C-H bonds of the methyl group and the C-Cl bonds on the quinoline ring.

While specific BDE calculations for this compound were not found in the search results, the general principles apply. The C-H bonds of the methyl group attached to the aromatic system would have a BDE influenced by the electronic nature of the dichlorinated quinoline ring. The C-Cl bonds would have strengths typical for aryl chlorides. These values are crucial for predicting the molecule's thermal stability and its propensity to undergo radical-mediated reactions.

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

For quinoline derivatives, molecular docking studies have been performed against a variety of biological targets to explore their potential as therapeutic agents. These targets include enzymes involved in cancer, HIV, and microbial infections. mdpi.commdpi.comnih.govresearchgate.net For example, various quinoline compounds have been docked into the active sites of proteins like DNA gyrase, HIV reverse transcriptase, and p38 mitogen-activated protein kinase (MAPK). nih.govnih.govresearchgate.net

The results of a docking study are typically evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol), with more negative scores indicating stronger binding. The analysis also identifies key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Interactions with nonpolar amino acid residues.

Van der Waals forces: General attractive or repulsive forces.

Pi-pi stacking: Interactions between aromatic rings.

In studies of related quinoline compounds, interactions with specific amino acid residues like LYS 101, TYR 188, and TRP 229 in the active site of HIV reverse transcriptase were found to be critical for binding affinity. nih.gov Docking studies of 6,7-dichloro-5,8-quinolinedione derivatives with the DT-Diaphorase enzyme also revealed specific binding modes that correlated with their observed enzymatic conversion rates. mdpi.com Such studies provide a rational basis for designing more potent and selective inhibitors based on the this compound scaffold.

Table 4: Representative Molecular Docking Results for Quinoline Derivatives with HIV Reverse Transcriptase Note: This data is for different quinoline derivatives and illustrates typical findings from docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative 4 | -10.67 | LYS 101, TRP 229 | H-Bond, Hydrophobic |

| Derivative 5 | -10.38 | LYS 101, TRP 229 | H-Bond, Hydrophobic |

| Derivative 6 | -10.19 | TYR 188, PHE 227 | Hydrophobic |

| Derivative 7 | -10.23 | LYS 101, TRP 229 | H-Bond, Hydrophobic |

| Source: nih.gov |

Protein-Ligand Interaction Predictions

Computational docking and molecular modeling are instrumental in predicting how this compound and its analogs interact with protein targets. These methods help to elucidate the specific binding modes and key interactions that govern the biological activity of these compounds.

For instance, molecular docking studies of 6,7-dichloro-5,8-quinolinedione derivatives, which share a core structure with this compound, have been performed to understand their interaction with the NQO1 protein. mdpi.com These studies revealed that the type and arrangement of interactions between the derivatives and the NQO1 enzyme are dependent on the substituent at the C2 position. mdpi.com The introduction of different functional groups at this position can lead to varied binding orientations and the formation of specific hydrogen bonds with amino acid residues like tyrosine. mdpi.com

The general principles of protein-ligand interactions, which are fundamental to these predictions, involve a variety of non-covalent forces. volkamerlab.org These include hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges, and water-bridged hydrogen bonds. volkamerlab.org The prediction of these interactions is crucial for understanding the molecular recognition process and for the rational design of more potent and selective inhibitors. volkamerlab.orgnih.gov

Binding Affinity Assessments

Binding affinity, a measure of the strength of the interaction between a ligand and its target protein, is a critical parameter in drug discovery. mdpi.com Computational methods are frequently employed to estimate the binding affinity of compounds like this compound derivatives.

Molecular docking programs, in addition to predicting the binding pose, provide scoring functions to estimate the binding affinity. mdpi.com These scores are mathematical models that quantify the strength of the protein-ligand interactions. mdpi.com For example, docking studies on thiopyrano[2,3-b]quinoline derivatives have reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the anticancer target CB1a. nih.gov

The binding affinity is determined by the balance of enthalpic and entropic contributions. mdpi.comresearchgate.net The formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, contributes to a negative enthalpy change, while the desolvation of the ligand and the binding site, along with changes in conformational freedom, affects the entropy. mdpi.com Understanding these thermodynamic drivers is essential for accurately assessing and optimizing binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired effect.

QSAR analyses have been successfully applied to various quinoline derivatives to guide the design of new therapeutic agents. For example, a QSAR study on 2-(aryl or heteroaryl)quinolin-4-amines as anti-HIV-1 agents provided guidelines for designing new active compounds. nih.gov Similarly, a hologram QSAR (HQSAR) model was developed for a series of 7-chloro-4-aminoquinoline derivatives to understand their anti-mycobacterial activity. nih.gov

The general process of QSAR/QSPR involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods to build a predictive model. dergipark.org.trrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

Conformational Analysis

MD simulations are a powerful tool for exploring the conformational landscape of a molecule. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the transitions between them. This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site. Conformational analysis through MD simulations can reveal the flexibility of the quinoline ring system and its substituents, providing insights into the induced-fit mechanisms of ligand binding.

Pharmacological and Biological Research Applications of 6,7 Dichloro 2 Methylquinoline Derivatives

Anticancer Activity Research

Derivatives of 6,7-dichloro-2-methylquinoline have been a subject of significant interest in oncological research due to their potential as anticancer agents. Studies have primarily focused on their ability to induce cell death in various cancer cell lines and the underlying molecular mechanisms responsible for these cytotoxic effects.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Research indicates that modifications to the quinolinequinone core, particularly at the 6- and 7-positions, can lead to compounds with significant anti-tumour activity. nih.gov For instance, 6,7-dichloro-2-methyl-5,8-quinolinequinone has been identified as a compound with notable activity. nih.gov The general class of quinoline (B57606) derivatives has demonstrated broad cytotoxic effects across various cancer types, including leukemia, lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. nih.gov

The introduction of different substituents to the quinoline core results in varied and sometimes selective responses against specific tumor cell lines. For example, the introduction of a sulfur group at the 7-position of the quinolinequinone structure has led to the development of compounds that show selectivity for leukemic cells over normal T-cells, a highly desirable trait for an anticancer drug. nih.gov

Other related quinoline derivatives have also shown potent activity against specific cell lines. For example, certain bis-quinoline isomers exhibit submicromolar IC₅₀ values against HCT116 colon cancer, HeLa cervical cancer, M14 melanoma, and HT1080 fibrosarcoma cells. mdpi.com Similarly, novel 6,7-dimethoxyquinazoline (B1622564) derivatives, which share a related heterocyclic structure, have shown significant cytotoxicity against HCT116 colon cancer cells and HEY ovarian cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity/Observation | Citation |

|---|---|---|---|---|

| 6,7-substituted-5,8-quinolinequinones | Leukemic cells | Leukemia | Selective cytotoxicity over T-cells. | nih.gov |

| Bis-quinoline isomers | HCT116 | Colon Carcinoma | Submicromolar IC₅₀ values. | mdpi.com |

| Bis-quinoline isomers | HeLa | Cervical Carcinoma | IC₅₀ value of 0.14 µM for one isomer. | mdpi.com |

| Bis-quinoline isomers | MCF-7 | Breast Carcinoma | High potency with an IC₅₀ of 0.3 µM. | mdpi.com |

| Bis-quinoline isomers | M14 | Melanoma | Submicromolar IC₅₀ values. | mdpi.com |

| Bis-quinoline isomers | HT1080 | Fibrosarcoma | Submicromolar IC₅₀ values. | mdpi.com |

| 7-Chloroquinolinehydrazones | Various (NCI-60 panel) | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Good cytotoxic activity with submicromolar GI₅₀ values. | nih.gov |

| 6,7-dimethoxyquinazolines | HCT116 | Colon Cancer | IC₅₀ values as low as 0.7 µM. | nih.gov |

| 6,7-dimethoxyquinazolines | HEY | Ovarian Cancer | Significant cytotoxicity at 10µM. | nih.gov |

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several interconnected molecular mechanisms, including enzymatic interactions, activation of programmed cell death, and induction of mitochondrial damage.

A key mechanism for the bioactivation of quinoline-based compounds is their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. mdpi.comnih.govnih.gov This flavoenzyme, which is found to be overexpressed in many human solid tumors like lung, breast, and colon cancers, catalyzes the two-electron reduction of quinone compounds into less stable hydroquinones. mdpi.comnih.govmdpi.com Derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to be good substrates for the NQO1 enzyme. mdpi.com This enzymatic reduction is a critical step, as the resulting hydroquinone (B1673460) can lead to the formation of reactive oxygen species (ROS), which induce cellular damage. mdpi.com The interaction between these quinoline derivatives and the NQO1 enzyme is influenced by the type of substituent at the C2 position of the quinolinedione structure. mdpi.com This targeted activation in NQO1-overexpressing cancer cells provides a potential avenue for selective cancer therapy. sigmaaldrich.com

A significant body of research indicates that quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.govnih.gov Studies on related quinoline compounds have demonstrated that they can trigger apoptosis in various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov The process often involves the compound arresting the cell cycle, leading to chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. nih.gov

Specifically, the apoptotic mechanism can be mediated through the mitochondrial-dependent pathway. nih.gov For example, the quinolone derivative CHM-1 was found to induce apoptosis in colorectal adenocarcinoma cells by promoting the release of cytosolic cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. nih.gov This release subsequently leads to the cleavage and activation of pro-caspase-9 and pro-caspase-3, key executioner proteins in the apoptotic cascade. nih.gov The crucial role of this pathway was confirmed by the observation that caspase inhibitors could significantly reduce the cell death induced by the compound. nih.gov

The induction of apoptosis by quinoline derivatives is closely linked to their ability to cause mitochondrial dysfunction. nih.gov Mitochondria are central to cell survival and death, and their disruption is a common strategy for anticancer agents. nih.govnih.gov The generation of ROS, resulting from the NQO1-mediated reduction of quinone derivatives, can inflict significant oxidative stress and damage to mitochondria. mdpi.commdpi.com This damage can manifest as an increase in mitochondrial fission, a process linked to deregulated expression of specific proteins in tumor cells. nih.gov

Furthermore, damage to mitochondria can lead to the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade as described previously. nih.gov In some cancer cells, there is a loss of balance between anti- and pro-apoptotic proteins of the Bcl-2 family, which regulate mitochondrial integrity. nih.gov Quinoline-based compounds can further disrupt this balance, for instance by promoting pro-apoptotic proteins like Bax and BAD, thereby pushing the cell towards apoptosis. nih.gov This disruption of mitochondrial function represents a critical convergence point for the various cytotoxic effects of these compounds.

Telomerase Inhibition and G-quadruplex DNA Binding

A key area of cancer research involves targeting telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. One promising strategy is the stabilization of G-quadruplex structures, which are non-canonical, four-stranded DNA conformations found in telomeric regions and oncogene promoters. The binding of small molecules to these structures can inhibit telomerase activity, leading to telomere shortening, cell senescence, and apoptosis.

While research on this compound itself is specific, the broader class of quinoline and anthraquinone (B42736) derivatives has shown significant potential in this area. For instance, certain 2,6-disubstituted aminoalkyl amido anthraquinones have been found to inhibit telomerase with an inhibitory concentration of 23 μM. nih.gov Biophysical studies have confirmed that the interaction between anthraquinone derivatives and human telomeric G-quadruplex sequences leads to substantial thermodynamic stability. nih.gov This stabilization is an energetically favorable process that can trigger apoptotic pathways in cancer cells. nih.gov

Further studies on organoplatinum(II) complexes, while not direct quinoline derivatives, underscore the validity of this therapeutic approach. These complexes have been shown to act as telomerase inhibitors by targeting and binding to telomeric, c-myc, and bcl-2 G-quadruplexes, ultimately inducing senescence and apoptosis in tumor cells. nih.gov This body of research supports the principle that quinoline-based structures are a promising scaffold for the development of G-quadruplex binding agents and telomerase inhibitors.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism through which quinoline derivatives exert their anticancer effects. ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), that can induce oxidative stress and damage cellular components, leading to apoptosis. nih.govnih.gov

Research has shown that the 5,8-quinolinedione (B78156) moiety, present in compounds like 6,7-dichloro-5,8-quinolinedione and its 2-methyl derivative, is a key fragment for bioactivity. mdpi.com These compounds act as substrates for the enzyme DT-diaphorase (NQO1), which is highly expressed in many solid tumors. The enzymatic reaction involving these quinolinediones can lead to the production of ROS, which in turn can cause DNA mutations and cell death. mdpi.com The conversion rates for 6,7-dichloro-5,8-quinolinedione and 6,7-dichloro-2-methylo-5,8-quinolinedione by the NQO1 enzyme are notably high, at 872 and 890 μmol NADPH/μmol NQO1/min, respectively. mdpi.com

A novel synthetic quinoline derivative, known as DFIQ, has been specifically studied for its ability to induce ROS. nih.govresearchgate.net Treatment of cancer cells with DFIQ was found to disrupt the metabolic ROS clearance axis, resulting in the accumulation of superoxide radicals and hydrogen peroxide. nih.govresearchgate.net This increase in intracellular ROS levels is directly linked to the induction of apoptosis and autophagy, highlighting a critical pathway for the compound's anticancer potential. nih.govresearchgate.net

In Vivo Studies in Xenograft Models

The anti-tumor efficacy of quinoline derivatives has been validated in several in vivo xenograft models, where human tumor cells are implanted into immunocompromised animals. These studies provide crucial preclinical data on a compound's potential for therapeutic use.

A novel synthetic quinoline derivative, DFIQ, has demonstrated the ability to induce cell death in in vivo zebrafish xenograft models, corroborating its in vitro anticancer activities. nih.govresearchgate.net In another study, a tricyclic quinolinone derivative designed as a BCL6 inhibitor showed modest in vivo efficacy in a lymphoma xenograft mouse model following oral dosing. nih.gov

Further research on structurally related compounds has also yielded promising results. An imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, was evaluated in an A549 non-small cell lung cancer (NSCLC) xenograft model in nude mice. mdpi.com The administration of this compound significantly suppressed tumor growth and improved the survival profile of the mice. mdpi.com Similarly, organoplatinum(II) complexes designed to target G-quadruplex DNA showed effective inhibition of tumor growth in HCT-8 and NCI-H460 xenograft mouse models, with higher safety profiles compared to cisplatin. nih.gov These in vivo findings underscore the therapeutic potential of quinoline-based scaffolds in oncology.

Antimicrobial Activity Investigations

Derivatives of this compound have been investigated for their potential to combat microbial infections, showing efficacy against a range of bacteria and fungi.

Antibacterial Efficacy

The quinoline scaffold is a well-established pharmacophore in antibacterial agents, primarily known for inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov Various derivatives have been synthesized and tested against clinically relevant bacterial strains, including multidrug-resistant ones.

One study focused on quinoline-2-one derivatives, identifying compound 6c (R¹ = Cl, R² = H) as particularly potent. It exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.gov The introduction of a second chlorine atom (6l ) slightly decreased this high activity. nih.gov Other research on (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives showed they possessed activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. sci-hub.se

Antifungal Efficacy

Derivatives of the quinoline scaffold have also demonstrated significant antifungal properties. The substitution of the chlorine atoms in 6,7-dichloro-5,8-quinolinediones with arylthio groups led to the synthesis of 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones. These compounds showed good inhibitory activity against pathogenic fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 25 µg/mL. nih.gov

A separate study of novel quinoline-thiazole derivatives revealed potent and specific anticandidal activity. acs.org In particular, compounds 4b , 4e , and 4f from this series exhibited exceptional efficacy against Candida glabrata, with MIC₉₀ values below 0.06 µg/mL, surpassing the activity of the reference drug ketoconazole. acs.org Other derivatives in the same series also showed noteworthy activity against various Candida species. acs.org Additionally, certain 7-chloro-4-arylhydrazonequinolines have been evaluated, with some compounds showing antifungal activity comparable to fluconazole (B54011) against several oral fungi. researchgate.net

Antimalarial Activity Potential

The 7-chloroquinoline (B30040) core is the foundation of chloroquine (B1663885), one of the most well-known antimalarial drugs. Consequently, there is significant interest in developing new quinoline-based derivatives to overcome widespread parasite resistance. tandfonline.comnih.gov

Research into new 7-chloroquinoline derivatives has yielded compounds with moderate to high antimalarial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. tandfonline.com A series of eight such derivatives demonstrated in vitro efficacy with IC₅₀ values below 100 μM, and six of these had IC₅₀ values under 50 μM, with the most active compound recording an IC₅₀ of 11.92 μM. tandfonline.com

Other synthetic strategies have focused on modifying the side chains of the quinoline structure. A series of 4-N-(methyl)-4-amino-7-chloroquinoline derivatives were synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. acs.org One of these compounds, 9a , not only showed potent in vitro activity but also demonstrated 100% parasite inhibition on day 4 in an in vivo murine model. acs.org The development of hybrid molecules, such as quinoline-ferrocene and quinoline-trioxane compounds, also represents a promising avenue for new antimalarial agents. nih.gov

Antiviral Activity Research (e.g., against SARS-CoV-2)

Derivatives of quinoline have demonstrated notable potential as antiviral agents, with research highlighting their activity against a range of viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). researchgate.netnih.gov The core structure of quinoline allows for diverse chemical modifications, which can enhance the binding affinity, selectivity, and pharmacokinetic properties of the resulting compounds. doi.org Its aromatic nature facilitates hydrophobic interactions with viral proteins and nucleic acids, which can inhibit viral replication. doi.org

In the context of SARS-CoV-2, several quinoline derivatives have been investigated for their ability to inhibit key viral components. One area of focus has been the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. researchgate.net A screening of 101 quinoline and quinazoline (B50416) derivatives identified three compounds—I-13e, I-13h, and I-13i—that significantly inhibited RNA synthesis driven by SARS-CoV-2 RdRp with relatively low cytotoxicity. researchgate.net Among these, compound I-13e showed the most potent inhibition of RdRp-driven RNA synthesis and demonstrated resistance to the virus's exoribonuclease activity, indicating its potential as a drug candidate. researchgate.net

Another critical target for anti-SARS-CoV-2 drug development is the papain-like protease (PLpro). news-medical.net A novel quinoline-based PLpro inhibitor, Jun13296, has shown potent antiviral and anti-inflammatory effects in vivo. news-medical.net In studies involving mice infected with SARS-CoV-2, Jun13296 administration led to increased survival, reduced weight loss, decreased viral load in the lungs, and prevention of lung inflammation and tissue damage. news-medical.net This suggests that quinoline-based PLpro inhibitors are promising oral antiviral candidates. news-medical.net

Furthermore, established quinoline derivatives like chloroquine and hydroxychloroquine (B89500) have been studied for their potential mechanisms of action against SARS-CoV-2. nih.govnih.gov Research suggests these compounds can interfere with the functionality of the viral envelope (E) protein, which is crucial for virus maturation. nih.govnih.gov They are also thought to affect the proofreading and capping of viral RNA by the nsp10/nsp14 and nsp10/nsp16 protein complexes. nih.govnih.gov Hydroxychloroquine, in particular, exhibited better energy binding to these targets compared to chloroquine, likely due to the hydrogen bonding facilitated by its hydroxyl group. nih.govnih.gov

The versatility of the quinoline scaffold has also been explored in the development of hybrids with other pharmacologically active moieties. For instance, quinolinesulfonamides linked to a triazole ring have been synthesized and evaluated for their anticancer properties. nih.gov

Table 1: Antiviral Activity of Selected Quinoline Derivatives against SARS-CoV-2

| Compound/Derivative | Target | Key Findings |

| I-13e, I-13h, I-13i | RNA-dependent RNA polymerase (RdRp) | Showed remarkable potency in inhibiting RNA synthesis driven by SARS-CoV-2 RdRp with low cytotoxicity. researchgate.net |

| Jun13296 | Papain-like protease (PLpro) | Demonstrated potent antiviral and anti-inflammatory effects in vivo, leading to increased survival and reduced lung damage in mice. news-medical.net |

| Chloroquine (CQ) and Hydroxychloroquine (HCQ) | Envelope (E) protein, nsp10/nsp14, nsp10/nsp16 | Influenced the functionality of the E protein and the proofreading and capping of viral RNA. HCQ showed better binding energy than CQ. nih.govnih.gov |

Metal Ionophore and Chelator Research

Quinoline derivatives are recognized for their ability to act as metal ionophores and chelating agents. nih.govnih.gov The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known versatile chelating agent. nih.gov This property is central to some of their biological activities.

The chelation of metal ions, such as zinc (Zn²⁺), is a significant aspect of the biological activity of certain quinoline derivatives. nih.govnih.gov For example, 5,7-dichloro-2-methyl-8-hydroxyquinoline has been studied for its ability to form complexes with zinc. nih.gov Research on the solvent extraction of zinc with this compound into chloroform (B151607) has shown that a 1:2 chelate of ZnR₂ is formed. nih.gov This demonstrates the capacity of this specific dichlorinated methylquinoline derivative to bind with zinc ions. The study of such interactions is important as the regulation of metal ion homeostasis is crucial for various cellular processes, and its disruption can be a therapeutic strategy.

Quinoline derivatives have been investigated for their potential neuroprotective effects, often linked to their antioxidant and anti-inflammatory properties. nih.govnih.gov One study focused on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a rat model of cerebral ischemia/reperfusion (CIR). nih.gov The findings indicated that DHQ exhibited neuroprotective effects by inhibiting oxidative stress, which in turn reduced the inflammatory response and apoptosis. nih.gov Specifically, DHQ was found to decrease the activity of myeloperoxidase and the expression of interleukins and Nfkb2, which are involved in inflammation. nih.gov It also reduced caspase activity and DNA fragmentation, key markers of apoptosis. nih.gov Furthermore, DHQ modulated the antioxidant defense system by influencing the activity and expression of enzymes like superoxide dismutase (Sod1), glutathione (B108866) peroxidase (Gpx1), and catalase (Cat). nih.gov These results highlight the potential of dihydroquinoline derivatives in protecting against neuronal damage. nih.gov

Enzyme Inhibition Studies (Beyond NQO1)

The inhibitory activity of quinoline derivatives extends to a variety of enzymes beyond NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov For instance, quinoline sulfonamide derivatives have been shown to exhibit anticancer activity by inhibiting enzymes such as lactate (B86563) dehydrogenase, pyruvate (B1213749) kinase, and carbonic anhydrase. nih.gov

In a more recent study, quinoxaline (B1680401) derivatives, which are structurally related to quinolines, were synthesized and evaluated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov ASK1 is a key factor in signaling pathways that lead to apoptosis, inflammation, and fibrosis. nih.gov The study identified a potent inhibitor, compound 26e, with an IC₅₀ value of 30.17 nM. nih.gov This research demonstrates the potential of quinoline-like structures in targeting specific kinases involved in disease pathways.

Table 2: Enzyme Inhibition by Quinoline and Related Derivatives (Beyond NQO1)

| Derivative Class | Target Enzyme | Biological Context/Disease |

| Quinoline Sulfonamides | Lactate Dehydrogenase, Pyruvate Kinase, Carbonic Anhydrase | Cancer nih.gov |

| Quinoxaline Derivatives | Apoptosis Signal-regulating Kinase 1 (ASK1) | Inflammation, Fibrosis, Apoptosis-related diseases nih.gov |

Structure Activity Relationship Sar Studies of 6,7 Dichloro 2 Methylquinoline Scaffolds

Impact of Substituents at C2, C6, and C7 Positions on Biological Activity

The biological profile of the quinoline (B57606) scaffold is highly sensitive to the nature and position of its substituents. For the 6,7-dichloro-2-methylquinoline framework, modifications at the C2, C6, and C7 positions have been shown to be particularly influential.

The substituents at the C6 and C7 positions are critical determinants of the biological activity of quinoline derivatives, particularly those with a 5,8-quinolinedione (B78156) core. The presence of chlorine atoms at these positions, as in the parent scaffold, is a key feature. SAR studies on 6- and 7-arylamino-5,8-quinolinediones revealed that 7-substituted derivatives exhibited higher activity against both drug-sensitive and multidrug-resistant cell lines. mdpi.com For instance, a 7-substituted derivative showed 1.4-fold and 1.6-fold higher activity than its corresponding 6-substituted isomer against HeLeS3 and KB-vin cell lines, respectively. mdpi.com This highlights the importance of the substitution pattern at these positions for potent bioactivity.

| Position | Substituent | Observed Effect on Biological Activity | Reference Compound |

|---|---|---|---|

| C2 | Methyl | Alters biological activity, potentially lowering toxicity. | 6,7-dichloro-5,8-quinolinedione |

| C2 | Hydroxyl | Forms additional hydrogen bonds with target enzymes (e.g., NQO1). | 6,7-dichloro-5,8-quinolinedione |

| C6/C7 | Chlorine | Considered a key feature for the bioactivity of the parent scaffold. | 2-methylquinoline (B7769805) |

| C7 | Arylamino | Generally shows higher activity compared to C6-arylamino substitution. | 6-arylamino-5,8-quinolinedione |

Comparative Analysis with Related Quinoline Derivatives

To better understand the SAR of this compound, it is useful to compare it with other quinoline derivatives. The broader family of quinolines exhibits a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. benthamscience.comnih.gov

For instance, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. nih.gov These compounds, which bear different substituents at the C6 and C7 positions, demonstrate that this part of the quinoline scaffold is amenable to modifications that can lead to potent and specific enzyme inhibition.

In the context of antimalarial research, modifications of the quinoline core of drugs like mefloquine (B1676156) have shown that small changes can lead to significant differences in activity. For example, ester derivatives of mefloquine have been found to be more active against P. falciparum than the parent drug. nih.gov Conversely, the introduction of an iodine atom at the C3 position of chloroquine (B1663885) leads to a decrease in antimalarial activity. nih.gov This underscores the sensitivity of the quinoline system to substitution patterns, where the dichlorination at C6 and C7 in the this compound scaffold provides a distinct electronic and steric profile that influences its biological interactions.

| Quinoline Derivative Class | Key Structural Features | Primary Biological Activity |

|---|---|---|

| This compound | Dichloro substitution at C6/C7, methyl at C2. | Anticancer (as quinolinedione) |

| 6,7-Disubstituted-4-anilinoquinoline-3-carbonitriles | Substitutions at C6/C7, anilino at C4, carbonitrile at C3. | EGFR/HER-2 kinase inhibition |

| Mefloquine Derivatives | Ester groups on the quinoline methanol (B129727) side chain. | Enhanced antimalarial activity |

| 3-Iodochloroquine | Iodine at C3 of the chloroquine scaffold. | Decreased antimalarial activity |

Influence of the Quinolinedione Moiety on Bioactivity

The conversion of the this compound scaffold to its corresponding 5,8-quinolinedione form introduces a new dimension to its biological activity. The 5,8-quinolinedione moiety is a key structural feature in several natural antibiotics with a broad spectrum of activities, and SAR studies have confirmed that this scaffold is primarily responsible for their biological effects. mdpi.com

Derivatives of 6,7-dichloro-5,8-quinolinedione have shown promising anticancer activity. mdpi.comresearchgate.net For example, 6,7-dichloro-2-methyl-5,8-quinolinedione displayed higher cytotoxic activity against cancer cell lines with elevated levels of the NQO1 enzyme, such as melanoma (C-32) and breast (MCF-7) cancer cells. researchgate.net Molecular docking studies have suggested that the 5,8-quinolinedione moiety engages in hydrophobic interactions with key amino acid residues (phenylalanine and tyrosine) and the FAD cofactor within the NQO1 active site. researchgate.net

The reactivity and biological activity of the quinolinedione system are further influenced by substituents. The introduction of aromatic moieties into the 5,8-quinolinedione structure has been shown to increase its binding affinity. researchgate.net Furthermore, the reaction of 6,7-dichloro-5,8-quinolinedione with alcohols or arylthiols can lead to 7-mono, 6,7-disubstituted, or 6,7-diarylthiol derivatives, respectively, each with potentially unique biological profiles. mdpi.com

Correlation of Molecular Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating the correlation between the physicochemical properties of molecules and their biological activities. For quinoline derivatives, various molecular descriptors have been used to develop predictive models for their therapeutic effects. allsubjectjournal.com

In the case of 5,8-quinolinequinone derivatives, QSAR models have been developed to predict their anti-proliferative and anti-inflammatory activities. dergipark.org.tr These models utilize a range of molecular descriptors, including:

Electronic parameters: Dipole moment, frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity.

Hydrophobic parameters: Octanol-water partition coefficient.

Global reactivity parameters: Electronegativity, molecular hardness, molecular softness, and electrophilic index. dergipark.org.tr

Studies have found that the anti-proliferative activity of these compounds is strongly related to the electrophilic index, ionization potential, and LUMO energy. dergipark.org.tr Similarly, anti-inflammatory activity has been found to be strongly correlated with molecular hardness and softness. dergipark.org.tr These correlations provide valuable insights into the mechanism of action and can guide the design of new derivatives with enhanced activity by tuning these molecular properties.

| Biological Activity | Correlated Molecular Descriptors |

|---|---|

| Anti-proliferative | Electrophilic index, Ionization Potential, LUMO Energy |

| Anti-inflammatory | Molecular Hardness, Molecular Softness |

Mechanistic Studies of Chemical Reactions and Biological Interactions of 6,7 Dichloro 2 Methylquinoline

Reaction Mechanisms in the Synthesis of Derivatives

The synthesis of derivatives from 6,7-dichloro-2-methylquinoline often involves complex reaction mechanisms that are crucial for the development of novel compounds. These mechanisms include intramolecular annulation and nucleophilic substitution, which allow for the strategic modification of the quinoline (B57606) scaffold.

Intramolecular annulation is a powerful strategy for constructing fused-ring systems from quinoline precursors. This process involves the formation of a new ring by creating two new bonds within a single molecule. For derivatives of this compound, this typically involves a cyclization reaction where a side chain attached to the quinoline core reacts with the quinoline ring itself.

The mechanism often begins with the activation of a functional group on the side chain, making it susceptible to attack by the electron-rich quinoline ring. For instance, a common approach involves the acid-catalyzed cyclization of an N-aryl-β-amino ketone, which proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent oxidation or rearrangement to yield the annulated product. researchgate.net The specific regiochemistry of the cyclization is directed by the electronic properties of both the quinoline ring and the reacting side chain.

Another mechanistic pathway involves transition-metal-catalyzed intramolecular cyclization. In these reactions, a catalyst, often a palladium or copper complex, facilitates the formation of the new ring by activating a C-H or C-X bond (where X is a halogen) on the quinoline or the side chain, leading to a cascade of events including oxidative addition, migratory insertion, and reductive elimination to form the final fused-ring structure. mdpi.com

The chlorine atoms at the 6- and 7-positions of the this compound ring are susceptible to nucleophilic substitution, providing a key route for functionalization. These reactions typically proceed through one of two primary mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). ucsb.edulibretexts.org

In an SN2 mechanism, the reaction occurs in a single, concerted step where the incoming nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. libretexts.org This mechanism involves a transition state where both the incoming nucleophile and the leaving group are partially bonded to the carbon atom. libretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the quinoline substrate and the nucleophile. libretexts.org

Alternatively, the reaction can proceed via an SN1 mechanism, which is a two-step process. libretexts.org The first step involves the slow departure of the chloride leaving group to form a carbocation intermediate. ucsb.edulibretexts.org This is the rate-determining step. libretexts.org In the second, faster step, the nucleophile attacks the carbocation to form the final product. libretexts.org The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. libretexts.org The choice between the SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ucsb.edu

Table 1: Comparison of SN1 and SN2 Nucleophilic Substitution Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Number of Steps | Two | One |

| Intermediate | Carbocation | None (Transition State) |

| Rate Determining Step | Formation of Carbocation | Concerted Attack and Departure |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of Configuration |

Biological Interaction Mechanisms at a Molecular Level

The biological activity of this compound and its derivatives is underpinned by their specific interactions with biological macromolecules. Understanding these mechanisms at the molecular level is critical for elucidating their therapeutic potential and for the rational design of new bioactive compounds.

The interaction of this compound derivatives with proteins is a key determinant of their biological effects. These interactions can be understood through several models of ligand-protein binding, including the "lock-and-key," "induced fit," and "conformational selection" mechanisms. nih.gov

Lock-and-Key Model: This model posits that the ligand (the quinoline derivative) fits into the protein's binding site with a high degree of specificity, much like a key fits into a lock. The binding is a rigid-body association without significant conformational changes in either the protein or the ligand. nih.gov

Induced Fit Model: In this model, the initial binding of the ligand to the protein is followed by conformational changes in the protein, the ligand, or both, leading to a more stable complex. nih.gov This dynamic adjustment allows for a tighter and more specific interaction.

Conformational Selection Model: This model suggests that a protein exists in a pre-existing equilibrium of different conformations, only some of which are capable of binding the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards the bound state. nih.gov

The binding affinity of these derivatives is quantified by the dissociation constant (Kd), which is the ratio of the off-rate (koff) to the on-rate (kon) of the binding event. mdpi.com A lower Kd value indicates a higher binding affinity. Molecular docking studies on related quinoline derivatives have shown that substituents on the quinoline ring can significantly influence binding. For example, the introduction of a hydroxyl group can lead to the formation of additional hydrogen bonds with amino acid residues like tyrosine within the protein's active site, thereby enhancing binding. mdpi.com

Quinoline-based compounds, including derivatives of this compound, can exert their biological effects by interacting directly with DNA. biorxiv.org These interactions are generally non-covalent and can occur through several mechanisms. nih.gov

Intercalation: This is a common mode of interaction where the planar aromatic quinoline ring inserts itself between the base pairs of the DNA double helix. biorxiv.org This insertion causes a local unwinding of the DNA and can interfere with processes like DNA replication and transcription. Stacking interactions between the quinoline ring and the DNA bases are a major stabilizing force in intercalation. biorxiv.orgnih.gov

Groove Binding: Some derivatives may bind to the minor or major grooves of the DNA helix. The specificity of groove binding is often determined by the shape of the molecule and the pattern of hydrogen bond donors and acceptors that can interact with the edges of the DNA base pairs. nih.gov